Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate
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Description
“Methyl 3-(4-chlorobutanamido)benzoate” is a chemical compound with the formula C12H14ClNO3 . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, and 1 aliphatic secondary amide .
Molecular Structure Analysis
The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains a variety of bonds, including multiple bonds, double bonds, and aromatic bonds .Physical And Chemical Properties Analysis
The molecular weight of “Methyl 3-(4-chlorobutanamido)benzoate” is 255.7 . It is a powder at room temperature .Scientific Research Applications
- Research Findings : A novel series of N-methylpicolinamide-4-thiol derivatives, including methyl 4-(4-chlorobutanamido)benzoate , were synthesized and evaluated for their antitumor activities . Compound 6p displayed potent and broad-spectrum anti-proliferative effects on human cancer cell lines, outperforming sorafenib.
- Procedure : Starting from 2-picolinic acid, acid chloride 3 was obtained by reacting with SOCl₂ in the presence of NaBr and chlorobenzene. Subsequent treatment with methylamine yielded methyl 4-(4-chlorobutanamido)benzoate .
Antitumor Properties
Chemical Synthesis
Chemical Properties
properties
IUPAC Name |
methyl 4-(4-chlorobutanoylamino)-2,3-dihydrothiophene-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-15-10(14)9-7(4-6-16-9)12-8(13)3-2-5-11/h2-6H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTURFBBAZHJGMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)CCCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-chlorobutanamido)-4,5-dihydrothiophene-2-carboxylate |
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